molecular formula C5H8BrNO2 B112379 (R)-2-Amino-4-bromopent-4-enoic acid CAS No. 264903-49-3

(R)-2-Amino-4-bromopent-4-enoic acid

Cat. No. B112379
CAS RN: 264903-49-3
M. Wt: 194.03 g/mol
InChI Key: YTCSGBSYHNQHFD-SCSAIBSYSA-N
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Description

(R)-2-Amino-4-bromopent-4-enoic acid, also known as RABP, is an organic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and can be used to study a variety of biological processes. RABP is a chiral compound, meaning it has two different forms that are mirror images of each other. This property makes it useful for studying the effects of different isomers on biological systems. The following paper will discuss the synthesis method of RABP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Analytical Chemistry and Biochemistry

  • Ninhydrin Reaction for Amino Acids Analysis : Ninhydrin reacts with amino acids to form Ruhemann's purple, a chromophore used extensively in the detection, isolation, and analysis of amino acids, peptides, and proteins across various scientific disciplines, including agriculture, biochemistry, and medical sciences (Friedman, 2004). This reaction underscores the importance of amino acids in diverse research contexts, suggesting a foundational relevance for specific amino acids like (R)-2-Amino-4-bromopent-4-enoic acid.

  • Chiral Derivatizing Agents in Chromatography : Amino acids and their derivatives are used as chiral auxiliaries for the enantioseparation of racemic compounds in liquid chromatography, highlighting the significance of amino acid derivatives in resolving and analyzing chiral substances (Batra & Bhushan, 2014). This application is particularly relevant to pharmacological research and quality control in the pharmaceutical industry.

Pharmacology and Drug Research

  • Metathesis Reactions for β-Amino Acid Derivatives : Metathesis reactions, including ring-closing (RCM) and cross metathesis (CM), are utilized for synthesizing cyclic β-amino acids and their derivatives, which are of significant interest in drug research due to their biological relevance and impact on medicinal chemistry (Kiss et al., 2018). This illustrates the critical role of amino acid derivatives in the development of new pharmaceuticals.

Material Science

  • Spin Label Amino Acids in Peptide Studies : The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) is incorporated into peptides to analyze backbone dynamics and secondary structure, demonstrating the utility of amino acid derivatives in material science and biophysical studies (Schreier et al., 2012). This approach provides insights into peptide-protein and peptide-nucleic acid interactions, which are crucial for understanding biological functions and designing biomaterials.

properties

IUPAC Name

(2R)-2-amino-4-bromopent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCSGBSYHNQHFD-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C(C[C@H](C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426336
Record name D-2-Amino-4-bromo-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-4-bromopent-4-enoic acid

CAS RN

264903-49-3
Record name D-2-Amino-4-bromo-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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